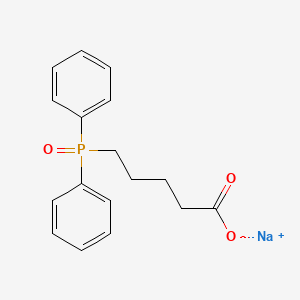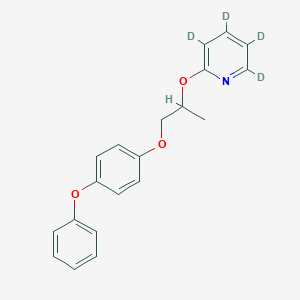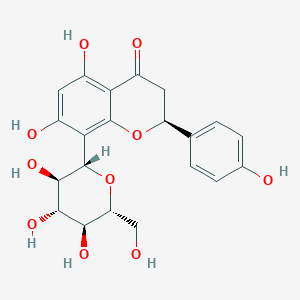
Prostaglandin A1-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin A1 (PGA1) is one of the cyclopentenone prostaglandins, which have well documented antimitotic and antiproliferative effects. The activity of the compounds in this class, which includes prostaglandins in both the A- and J-series, may result from changes in gene expression and the interaction with non-classical (i.e., non-G protein-coupled receptor) pathways. PGA1-biotin is an affinity probe which allows PGA1 to be detected through an interaction with the biotin ligand. PGA1-biotin was designed to allow PGA1 to be detected in complexes with nucleic acid or protein binding partners. It is thus a tool to be used in the general elucidation of the mechanism of action of the cyclopentenone prostaglandins.
Wissenschaftliche Forschungsanwendungen
Role in Metabolism and Immune Function
Prostaglandin A1-biotin is notably involved in the metabolism of fatty acids and lipids. Research indicates that biotin, as part of this compound, may play a significant role in the regulation of prostaglandin biosynthesis, which is crucial for immune function (Marshall, 1987).
Neuroprotective Potential
In studies focusing on neurological aspects, prostaglandin A1 has demonstrated neuroprotective effects in rodent models of focal cerebral ischemia. Administration of prostaglandin A1 significantly reduced infarction volume and ameliorated motor dysfunction after brain ischemia (Zhang et al., 2005).
Inflammation and Homeostasis
Prostaglandins, including prostaglandin A1, sustain homeostatic functions and mediate pathogenic mechanisms such as inflammation. They are involved in both promoting and resolving inflammation, indicating their complex role in bodily processes (Ricciotti & FitzGerald, 2011).
Improving Placental Blood Flow
Prostaglandin A1 has been studied for its potential in improving placental blood flow in conditions like severe pre-eclampsia. It has shown significant improvements in placental circulation parameters when evaluated using the Doppler technique (Toppozada et al., 1992).
Gastric Secretion and Mucosal Blood Flow
In gastrointestinal research, prostaglandin A1 has been shown to affect gastric secretion and mucosal blood flow. It exhibits an inhibitory effect on gastric acid output and volume, suggesting its potential use in gastrointestinal disorders (Wilson et al., 1971).
Impact on Eye Physiology
Prostaglandin A1, among other prostaglandins, has been found to affect intraocular pressure in animal models, indicating its potential relevance in ophthalmology and eye health (Beitch & Eakins, 1969).
Eigenschaften
Produktname |
Prostaglandin A1-biotin |
|---|---|
Molekularformel |
C35H58N4O5S |
Molekulargewicht |
646.9 |
InChI |
InChI=1S/C35H58N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h19-22,26-29,31,34,40H,2-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b21-19+/t26-,27-,28+, |
InChI-Schlüssel |
VMFBZOVDPMVFHJ-YKKCXQPRSA-N |
SMILES |
O=C1[C@H](CCCCCCC(NCCCCCNC(CCCC[C@H]2[C@]3([H])[C@](NC(N3)=O)([H])CS2)=O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C=C1 |
Synonyme |
PGA1-biotin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





